4-Methylnicotinic acid
Overview
Description
4-Methylnicotinic acid, also known as 4-methylpyridine-3-carboxylic acid, is an organic compound with the molecular formula C₇H₇NO₂. It is a derivative of nicotinic acid, where a methyl group is substituted at the fourth position of the pyridine ring. This compound is of interest due to its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methylnicotinic acid typically involves the use of 2,6-dichloro-4-methylnicotinonitrile as the starting material. The key step in the synthetic route is the reductive dechlorination in the presence of zinc and ammonia, followed by hydrolysis to yield this compound . This method is efficient and suitable for large-scale production.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through the oxidation of 3-methylpyridine using selenium metal as a catalyst at high temperatures (260–320°C) for an extended period (55–235 minutes). This method can yield up to 51% of the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into different derivatives, such as amides or alcohols.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) is commonly used as an oxidizing agent.
Reduction: Zinc and ammonia are used for reductive dechlorination.
Substitution: Alkyl halides and other electrophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as esters, amides, and nitriles .
Scientific Research Applications
4-Methylnicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to DNA repair and enzyme inhibition.
Industry: this compound is used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-methylnicotinic acid involves its interaction with specific molecular targets and pathways. It acts as a precursor to nicotinamide coenzymes, which play a crucial role in redox reactions and cellular metabolism. The compound can modulate the activity of enzymes involved in these pathways, thereby exerting its effects .
Comparison with Similar Compounds
Nicotinic Acid:
Trigonelline: A derivative of nicotinic acid found in coffee and other plants, known for its hypoglycemic and neuroprotective effects.
Methyl Nicotinate: The methyl ester of nicotinic acid, used as a rubefacient in topical preparations.
Uniqueness: 4-Methylnicotinic acid is unique due to the presence of a methyl group at the fourth position of the pyridine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-methylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5-2-3-8-4-6(5)7(9)10/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUZSTXNVMIDCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40281715 | |
Record name | 4-Methylnicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40281715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3222-50-2 | |
Record name | 4-Methylnicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3222-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 22592 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003222502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3222-50-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22592 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methylnicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40281715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-METHYLNICOTINIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Q1: What are some of the key applications of 4-methylnicotinic acid in organic synthesis?
A1: this compound serves as a valuable starting material for synthesizing various heterocyclic compounds. For instance, it can be transformed into aza-isocoumarins , through lithiation with LDA (lithium diisopropylamide) followed by reaction with carbonyl electrophiles. Furthermore, it acts as a precursor in the synthesis of 4-methylnicotine , a significant alkaloid found in tobacco.
Q2: The reaction of this compound with thionyl chloride (SOCl2) exhibits unusual behavior. Can you elaborate on this?
A2: Indeed, refluxing this compound with thionyl chloride leads to unexpected products, showcasing anomalous reactions , . Instead of simply forming the acid chloride, the reaction incorporates sulfur from the reagent into a new five-membered ring. This highlights the unique reactivity of this compound under certain conditions.
Q3: How is this compound utilized in the synthesis of more complex molecules like nicotinic acid ribosides?
A3: this compound serves as a building block for creating nicotinic acid ribosides . The synthesis involves reacting its tetra-n-butylammonium salt with 3,5-di-O-benzoyl-β-D-ribofuranosyl chloride. This leads to the formation of a key intermediate, which upon hydrolysis, yields the desired nicotinic acid riboside, predominantly as the β-anomer.
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